molecular formula C11H10OS B13722722 3-(Benzylthio)furan

3-(Benzylthio)furan

Katalognummer: B13722722
Molekulargewicht: 190.26 g/mol
InChI-Schlüssel: AMJSCERDOZHIEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)furan typically involves the reaction of furan with benzylthiol in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with benzylthiol under mild conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Benzylthio)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzylthio group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and iodine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated furans.

Wissenschaftliche Forschungsanwendungen

3-(Benzylthio)furan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of polymers and materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-(Benzylthio)furan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity.

    Pathways Involved: It can induce oxidative stress in cells, leading to cell death. Additionally, it can interfere with the synthesis of essential biomolecules, disrupting cellular functions.

Vergleich Mit ähnlichen Verbindungen

    3-(Methylthio)furan: Similar structure but with a methylthio group instead of a benzylthio group.

    3-(Phenylthio)furan: Contains a phenylthio group, offering different electronic properties.

    3-(Ethylthio)furan: Features an ethylthio group, affecting its reactivity and applications.

Uniqueness: 3-(Benzylthio)furan is unique due to the presence of the benzylthio group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C11H10OS

Molekulargewicht

190.26 g/mol

IUPAC-Name

3-benzylsulfanylfuran

InChI

InChI=1S/C11H10OS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-8H,9H2

InChI-Schlüssel

AMJSCERDOZHIEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.